![molecular formula C11H6BrClN2O B11835991 [(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile CAS No. 88757-16-8](/img/structure/B11835991.png)
[(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile is a chemical compound that belongs to the quinoline family This compound is characterized by the presence of bromine and chlorine atoms on the quinoline ring, which significantly influences its chemical properties and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile typically involves the bromination and chlorination of quinoline derivatives. One common method includes the bromination of 8-hydroxyquinoline followed by chlorination to obtain 7-bromo-5-chloroquinolin-8-ol . This intermediate is then reacted with acetonitrile under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps to ensure high purity of the final product. The use of automated reactors and controlled environments helps in maintaining consistency and quality during production.
化学反応の分析
Types of Reactions
[(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated quinoline derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications.
科学的研究の応用
[(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile has several applications in scientific research:
作用機序
The mechanism of action of [(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function and stability .
類似化合物との比較
[(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile can be compared with other similar compounds such as:
7-Bromo-5-chloroquinolin-8-ol: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
8-Hydroxyquinoline: A parent compound that undergoes bromination and chlorination to form the desired product.
Clioquinol: Another quinoline derivative with similar biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications.
特性
CAS番号 |
88757-16-8 |
|---|---|
分子式 |
C11H6BrClN2O |
分子量 |
297.53 g/mol |
IUPAC名 |
2-(7-bromo-5-chloroquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C11H6BrClN2O/c12-8-6-9(13)7-2-1-4-15-10(7)11(8)16-5-3-14/h1-2,4,6H,5H2 |
InChIキー |
WQFUHCILBBOKOK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C(C=C2Cl)Br)OCC#N)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




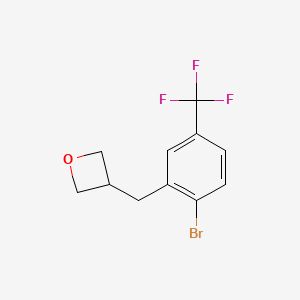
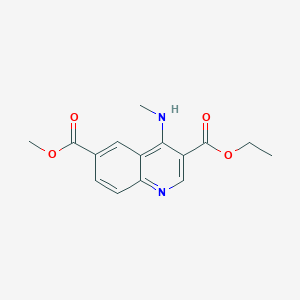


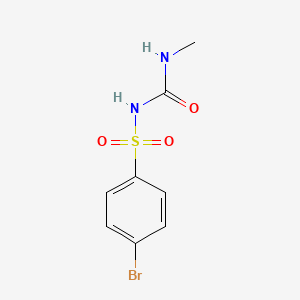


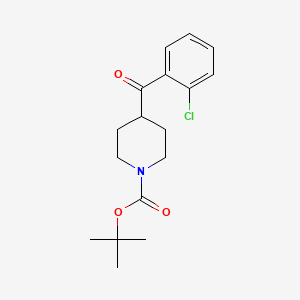

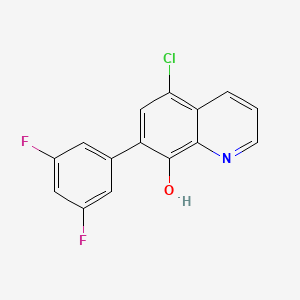

![7-Methoxy-4-{[(1R)-1-phenylethyl]amino}quinazolin-6-ol](/img/structure/B11835983.png)
